

Spectroscopic Properties of Leucocrystal Violetd6: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **Leucocrystal Violet-d6** (LCV-d6), a deuterated analog of Leucocrystal Violet (LCV). LCV-d6 is primarily utilized as an internal standard in quantitative mass spectrometry-based analyses due to its chemical similarity to LCV and its distinct mass. This guide details its known spectroscopic characteristics, experimental protocols for its analysis, and relevant chemical transformations.

Core Properties of Leucocrystal Violet-d6

Leucocrystal Violet-d6 is a synthetic triphenylmethane dye derivative in its reduced, colorless (leuco) form. The deuterium labeling provides a +6 mass unit shift compared to the unlabeled compound, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) applications.



Property	Value
Chemical Formula	C25D6H25N3
Molecular Weight	379.57 g/mol
CAS Number	1173023-92-1
Synonyms	Bis(4-dimethylaminophenyl)-4-dimethylamino- d6-phenylmethane
Physical Form	White to off-white powder

Spectroscopic Data

The spectroscopic properties of LCV-d6 are largely inferred from its non-deuterated counterpart, Leucocrystal Violet, as the isotopic labeling does not significantly alter its electronic transitions.

UV-Visible (UV-Vis) Spectroscopy

In its reduced leuco form, LCV-d6 is colorless and exhibits absorption maxima in the ultraviolet region. Upon oxidation to the cationic Crystal Violet-d6 form, it develops a strong absorbance in the visible spectrum, resulting in a deep violet color.

Form	Solvent/Condition	λmax (nm)	Molar Extinction Coefficient (ε)
Leucocrystal Violet	Methanol	~260	≥700 M ⁻¹ cm ⁻¹ at 257- 263 nm[1]
Leucocrystal Violet	General Organic	~207	Not Reported[2]
Oxidized (Crystal Violet)	Water	~590	87,000 M ⁻¹ cm ⁻¹ [3]
Oxidized (in blood)	Aqueous	~630	Not Reported[4]

Fluorescence Spectroscopy



Leucocrystal Violet-d6, in its native state, is considered to be non-fluorescent or exhibits very weak fluorescence. The fluorescence properties become significant upon its oxidation to Crystal Violet-d6.

Form	Excitation (nm)	Emission (nm)	Quantum Yield (Φ)	Notes
Leucocrystal Violet-d6	-	-	~0	Generally considered non- fluorescent.
Oxidized (Crystal Violet-d6)	~630	~665	0.019 (in glycerol for CV)[5]	Fluorescence is dependent on the catalytic oxidant (e.g., heme in blood).

Mass Spectrometry (MS)

LCV-d6 is specifically designed for use in mass spectrometry. In LC-MS/MS, it is monitored in Multiple Reaction Monitoring (MRM) mode. The precursor ion is typically the protonated molecule [M+H]⁺, which is then fragmented in the collision cell to produce characteristic product ions.

Predicted MRM Transitions for Leucocrystal Violet-d6:

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Notes
380.6 ([M+H]+)	364.5	Optimized Experimentally	Loss of a methyl group.
380.6 ([M+H]+)	334.5	Optimized Experimentally	Loss of a deuterated dimethylamine group.
380.6 ([M+H]+)	238.2	Optimized Experimentally	Further fragmentation.



Note: The optimal collision energies are instrument-dependent and require empirical determination.

Experimental Protocols UV-Visible Spectroscopy Protocol

Objective: To determine the absorption spectrum of Leucocrystal Violet-d6.

Materials:

- Leucocrystal Violet-d6 standard
- Methanol (spectroscopic grade)
- · Quartz cuvettes (1 cm path length)
- UV-Visible spectrophotometer

Procedure:

- Prepare a stock solution of LCV-d6 in methanol (e.g., 1 mg/mL).
- From the stock solution, prepare a dilution series to obtain concentrations in the range of 1- $10 \, \mu g/mL$.
- Use methanol as the blank reference.
- Record the absorbance spectra of the prepared solutions from 200 to 400 nm.
- Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy Protocol

Objective: To characterize the fluorescence properties of the oxidized form of **Leucocrystal Violet-d6**.

Materials:



- Leucocrystal Violet-d6 standard
- Methanol
- Hydrogen peroxide (3%)
- Hemoglobin or whole blood (as a catalyst)
- Phosphate-buffered saline (PBS, pH 7.4)
- Fluorometer

Procedure:

- Prepare a stock solution of LCV-d6 in methanol.
- In a quartz cuvette, mix a dilute solution of LCV-d6 in PBS with a small amount of hemoglobin and hydrogen peroxide to initiate oxidation.
- Scan a range of excitation wavelengths to find the optimal excitation wavelength (expected to be around 630 nm).
- With the optimal excitation wavelength, record the emission spectrum (e.g., from 640 to 800 nm).
- · Identify the wavelength of maximum emission.

LC-MS/MS Analysis Protocol

Objective: To perform quantitative analysis using **Leucocrystal Violet-d6** as an internal standard.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):



- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A suitable gradient to separate the analyte from matrix components.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL

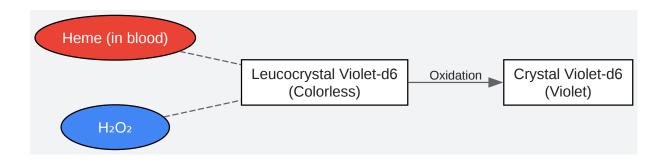
Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions: As predicted in the table above, to be optimized for the specific instrument.
- Sample Preparation: A protein precipitation or solid-phase extraction method appropriate for the sample matrix.

Visualizations

Oxidation of Leucocrystal Violet

The primary chemical reaction of interest for LCV is its oxidation to the colored Crystal Violet. This is often catalyzed by the heme in blood, a principle used in forensic science.



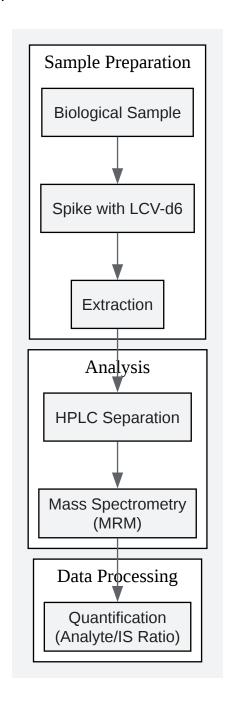
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Caption: Oxidation of colorless **Leucocrystal Violet-d6** to the violet-colored Crystal Violet-d6.



LC-MS/MS Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte using LCV-d6 as an internal standard.



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